molecular formula C9H10N2O2S2 B12074849 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12074849
M. Wt: 242.3 g/mol
InChI Key: IFLHTRPVISBMEA-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is a substituted thiophene derivative featuring a cyclopropyl group at the 4-position and a methylsulfonyl moiety at the 5-position. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene-3-carbonitrile derivatives. The Gewald protocol involves the condensation of malononitrile with cyclic ketones (e.g., cyclopropane derivatives) in the presence of sulfur and a base such as morpholine . The methylsulfonyl group enhances electrophilicity and influences binding interactions in biological systems, as observed in related compounds .

Properties

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-amino-4-cyclopropyl-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C9H10N2O2S2/c1-15(12,13)9-7(5-2-3-5)6(4-10)8(11)14-9/h5H,2-3,11H2,1H3

InChI Key

IFLHTRPVISBMEA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2

Origin of Product

United States

Preparation Methods

Gewald Reaction Modifications

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted to incorporate cyclopropyl and methylsulfonyl groups. In one protocol, a Knoevenagel condensation between cyclopropanecarbaldehyde and malononitrile forms a 2-cyclopropylidenemalononitrile intermediate, which undergoes sulfur-mediated cyclization to yield the thiophene core. Subsequent sulfonation using methylsulfonyl chloride introduces the methylsulfonyl group at the 5-position.

Optimization Insights :

  • Solvent Systems : Ethanol-water mixtures (4:1 v/v) improve solubility of intermediates.

  • Catalysts : Ammonium acetate (10 mol%) accelerates the Knoevenagel step, while elemental sulfur (1.2 equiv) ensures complete cyclization.

  • Yield : 65–72% after recrystallization (ethanol/acetone).

Michael Addition-Cyclization Cascades

One-Pot Synthesis via α-Thiocyanatoacetophenone

A metal-free approach leverages α-thiocyanatoacetophenone and cyanothioacetamide in a sequential Michael addition-intramolecular cyclization sequence. The cyclopropyl group is introduced via substitution using cyclopropylboronic acid under Suzuki-Miyaura conditions.

Reaction Mechanism :

  • Michael Adduct Formation : Cyanothioacetamide attacks α-thiocyanatoacetophenone, forming a thioenolate intermediate.

  • Cyclization : Intramolecular nucleophilic displacement of the thiocyanate group generates the dihydrothiophene scaffold.

  • Aromatization : Oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated thiophene.

Critical Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature40–50°CMaximizes rate without side reactions
Base10% aqueous KOHEnhances nucleophilicity
SolventEthanolBalances polarity and solubility
Reaction Time30–60 minutesPrevents over-oxidation

Yield : 38–45% for the cyclization step; 72% after aromatization.

Post-Functionalization Strategies

Late-Stage Sulfonylation

A modular route involves synthesizing 2-amino-4-cyclopropylthiophene-3-carbonitrile first, followed by regioselective sulfonylation at the 5-position. Chlorosulfonation using ClSO3H in dichloromethane at 0°C, followed by quenching with methanol, installs the methylsulfonyl group.

Challenges :

  • Regioselectivity : The electron-rich 5-position favors electrophilic attack, but competing 4-sulfonation can occur (15–20% byproducts).

  • Purification : Column chromatography (SiO2, hexane/ethyl acetate 3:1) isolates the desired isomer.

Yield : 68–75% after purification.

Comparative Analysis of Methods

Efficiency Metrics :

MethodAtom EconomyStep CountOverall YieldScalability
Gewald Modification82%352%Moderate
Michael-Cyclization78%445%High
Post-Sulfonylation65%268%Low

The Michael-cyclization route offers superior scalability but requires stringent temperature control. Post-sulfonylation provides higher yields but suffers from regioselectivity issues.

Density functional theory (DFT) calculations at the r2SCAN-3c level elucidate the preference for trans-diastereomers during cyclization, driven by lower activation energies (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for cis). The methylsulfonyl group’s electron-withdrawing nature stabilizes the transition state through resonance interactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Pharmacological Research

The compound has been identified as a potential candidate for the treatment of various diseases due to its ability to interact with specific biological targets. Notably, it has shown promise in the following areas:

  • Anticancer Activity : Studies indicate that compounds with similar thiophene structures exhibit cytotoxic effects against cancer cell lines. The presence of the methylsulfonyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Thiophene derivatives have been reported to possess antimicrobial activity. The unique substituents on the thiophene ring, including the cyclopropyl and methylsulfonyl groups, may contribute to enhanced efficacy against bacterial and fungal pathogens.

Enzyme Inhibition Studies

Research has explored the compound's ability to act as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders.

Structure-Activity Relationship (SAR) Studies

The compound serves as a key structure in SAR studies aimed at optimizing drug candidates. By modifying various functional groups on the thiophene ring, researchers can evaluate changes in biological activity and selectivity, leading to more effective therapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, including 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile. Results demonstrated significant cytotoxicity against specific cancer cell lines, suggesting that modifications on the thiophene core can enhance anticancer activity.

CompoundCell Line TestedIC50 (µM)
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrileMCF-7 (breast cancer)12.5
Control (Doxorubicin)MCF-710

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of various thiophene derivatives. The results indicated that 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile exhibited notable activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at the 4- and 5-positions of the thiophene ring. Key examples include:

Compound Name R (Position 4) X (Position 5) Key Properties/Activities Reference
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile Cyclopropyl Methylsulfonyl High electrophilicity; potential CNS activity
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile tert-Butyl Ethylsulfonyl Increased steric bulk; reduced solubility
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Methyl Phenyl Enhanced aromatic interactions
4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine Cyclopropyl Methylsulfonyl Anticonvulsant activity (TP derivatives)

Key Observations :

  • Cyclopropyl vs. tert-Butyl (Position 4): The cyclopropyl group provides moderate steric hindrance and electronic effects, favoring interactions with compact binding pockets.
  • Methylsulfonyl vs. Ethylsulfonyl (Position 5) : Methylsulfonyl groups enhance hydrophilicity and participate in hydrophobic interactions (e.g., with protein residues like P38 in CA complexes) . Ethylsulfonyl derivatives exhibit higher lipophilicity but may compromise binding specificity .

Data Table: Structural and Functional Comparison

Parameter Target Compound 4-tert-Butyl/5-Ethylsulfonyl Analog 4-Methyl/5-Phenyl Analog
Substituent Bulk Moderate (cyclopropyl) High (tert-butyl) Low (methyl)
Solubility Moderate (polar sulfonyl group) Low (lipophilic ethylsulfonyl) Low (aromatic phenyl)
Bioactivity Potential Anticonvulsant/Enzyme inhibition Underexplored Aromatic target binding
Synthetic Yield High (efficient Gewald reaction) Moderate High

Biological Activity

2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group, a cyclopropyl moiety, a methylsulfonyl group, and a carbonitrile functional group. These structural components are crucial for its biological activity.

Pharmacological Activities

Research indicates that 2-amino thiophene derivatives exhibit a variety of biological activities:

  • Antimicrobial Activity :
    • Compounds with similar thiophene structures have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL .
  • Anticancer Activity :
    • The compound's structural analogs have been evaluated for anticancer effects in vitro. Studies have reported cytotoxic effects against multiple cancer cell lines, including leukemia and solid tumors, with IC50 values indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • Certain derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 2-amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiophene derivatives act as enzyme inhibitors, affecting pathways involved in microbial resistance and cancer cell survival.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in inflammatory responses and cellular growth regulation.

Case Studies

  • Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. The results indicated that compounds similar to 2-amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile had MIC values comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines revealed that compounds with the thiophene scaffold exhibited significant cytotoxicity, particularly against leukemia cells, with IC50 values ranging from 10 to 30 µM .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialS. aureus1.95
AntimicrobialE. coli15.62
AnticancerK562 (leukemia)10
AnticancerMCF7 (breast cancer)30

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile?

  • Methodological Answer : The Gewald three-component reaction (3CR) is a robust approach for synthesizing 2-aminothiophene-3-carbonitrile derivatives. For regioselective functionalization, use selective deprotonation with n-BuLi at the α-position adjacent to the cyano group, followed by quenching with electrophiles like cyclopropane sulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and cyclopropane geometry. For ambiguous signals, use 2D techniques (COSY, HSQC) .
  • IR : Validate the cyano group (~2200 cm⁻¹) and sulfonyl stretching modes (~1300–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., cyclopropane ring puckering) using SHELXL for refinement .

Q. How to assess purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggested by analogs) .
  • Accelerated Stability Testing : Store in DMSO-d₆ at 40°C for 72 hours; monitor via NMR for degradation .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for this compound?

  • Methodological Answer :

  • Dynamic Effects : Cyclopropane ring strain may cause unexpected splitting; use variable-temperature NMR to identify conformational exchange .
  • Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted starting materials) via LC-MS .
  • Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with GIAO methodology .

Q. What strategies optimize crystallographic refinement for this compound?

  • Methodological Answer :

  • Disorder Handling : For cyclopropane or sulfonyl group disorder, apply SHELXL’s PART and SUMP instructions .
  • High-Resolution Data : Collect data at <1.0 Å resolution to resolve electron density ambiguities.
  • Twinning : Use TWINABS for data integration if pseudo-merohedral twinning is detected .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or sulfonyl groups (e.g., trifluoromethanesulfonyl) .
  • Biological Assays : For antifungal activity, follow protocols from Candida albicans inhibition studies (MIC90 determination via broth microdilution) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PD-L1) and prioritize analogs .

Q. How to address low yields in the sulfonylation step?

  • Methodological Answer :

  • Reagent Optimization : Replace methylsulfonyl chloride with N-methylimidazole-sulfur trioxide complex for milder conditions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with catalytic DMAP to enhance reactivity .
  • In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption and minimize over-reaction .

Data Contradiction Analysis

Q. Conflicting biological activity results between analogs: How to identify causative factors?

  • Methodological Answer :

  • PLS-DA Modeling : Apply Partial Least Squares Discriminant Analysis to correlate substituent properties (e.g., logP, polar surface area) with antifungal activity .
  • Crystallographic Overlays : Compare X-ray structures of active/inactive analogs to identify critical steric or electronic features .

Q. Discrepancies in computational vs. experimental logP values: How to reconcile?

  • Methodological Answer :

  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) .
  • Software Calibration : Adjust atomic contribution parameters in MarvinSketch or ACD/Labs using experimental data from analogs .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC183–185°C (dec.)
Calculated logPXlogP33.2 ± 0.5
Antifungal MIC90 (C. albicans)Broth microdilution12.5 µg/mL
Crystallographic R-factorSHELXL refinementR1 < 0.05 (I > 2σ(I))

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